N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Description
N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride (hereafter referred to as the compound) is a class III antiarrhythmic agent developed under the guidance of academician M.D. Mashkovskii. It is clinically effective in treating atrial flutter, atrial fibrillation, and supraventricular tachycardia, with high tolerability in patients . Structurally, it features a benzamide core substituted with a 4-nitro group, a phenylpentyl chain, and a diethylamino side chain. The compound is marketed under the name nibentan and is registered in the Russian Federation’s essential medicines list .
Properties
IUPAC Name |
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3.ClH/c1-3-24(4-2)17-9-8-12-21(18-10-6-5-7-11-18)23-22(26)19-13-15-20(16-14-19)25(27)28;/h5-7,10-11,13-16,21H,3-4,8-9,12,17H2,1-2H3,(H,23,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCBAYRWJULIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933957 | |
| Record name | N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157832-56-9, 150491-98-8 | |
| Record name | Nibentan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157832569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-(DIETHYLAMINO)-1-PHENYLPENTYL)-4-NITROBENZAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4S59ZCS33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Reaction Framework
The synthesis of nibentan revolves around constructing a pentyl backbone with dual amine functionalities (diethylamino and benzamide groups) and a phenyl terminus. The general approach involves:
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Reductive amination to introduce the diethylamino group.
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Acylation with 4-nitrobenzoyl chloride.
A critical challenge lies in managing steric hindrance during the amination of the bulky arylpentane intermediate. Early methods employed classical Leuckart reactions, but modern adaptations use modified Leuckart conditions with sodium cyanoborohydride to enhance selectivity.
Detailed Preparation Methods
Patent-Based Synthesis (SU 1249903, RU 1833612)
The foundational method, described in Soviet patents, involves a four-step sequence:
Step 1: Synthesis of 1-Phenyl-1-amino-5-pentanone
A Mannich reaction between acetophenone, formaldehyde, and diethylamine yields 1-phenyl-1-diethylamino-5-pentanone. This intermediate is then subjected to hydrolysis under acidic conditions to remove the diethyl group, producing 1-phenyl-1-amino-5-pentanone.
Reaction Conditions :
Step 2: Reductive Amination
The free amine undergoes reductive amination with diethylamine using a modified Leuckart reaction. Sodium cyanoborohydride replaces traditional reagents to reduce steric interference:
Optimized Parameters :
Step 3: Acylation with 4-Nitrobenzoyl Chloride
The pentylamine intermediate is acylated with 4-nitrobenzoyl chloride in dichloromethane. Triethylamine acts as a base to scavenge HCl:
Purification :
Step 4: Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt:
Crystallization :
Industrial-Scale Process (RU 2059612)
For bulk production, the protocol eliminates column chromatography to reduce costs:
Key Modifications:
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One-Pot Reductive Amination-Acylation : Combining Steps 2 and 3 in a single reactor minimizes intermediate isolation.
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Catalyst : Palladium on carbon (5% w/w) under hydrogen atmosphere.
Table 1: Comparative Analysis of Laboratory vs. Industrial Methods
| Parameter | Laboratory Method (RU 1833612) | Industrial Method (RU 2059612) |
|---|---|---|
| Reaction Steps | 4 | 3 |
| Total Yield | 58% | 72% |
| Purification | Column chromatography | Recrystallization |
| Scalability | Limited to 100 g | >10 kg batches |
Mechanistic Insights and Optimization
Overcoming Steric Hindrance
The tertiary amine in the pentyl chain creates significant steric bulk, complicating acylation. Strategies to mitigate this include:
Solvent Effects
Polar aprotic solvents (e.g., DMF, DCM) improve acyl chloride reactivity but risk hydrolysis. Patent RU 2059612 recommends dichloromethane for balancing reactivity and stability.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Troubleshooting
Common Impurities
Scientific Research Applications
Antiarrhythmic Activity
Nibentan has been primarily researched for its potential as an antiarrhythmic agent . Studies have demonstrated its efficacy in managing cardiac arrhythmias by modulating ion channels involved in cardiac action potentials. Research indicates that nibentan can stabilize cardiac electrical activity, making it a candidate for treating various heart rhythm disorders .
Antifibrillatory Properties
Research has highlighted nibentan's antifibrillatory properties, suggesting it may prevent or reduce the incidence of fibrillation in cardiac tissues. A study focused on the synthesis and testing of nibentan and its analogs found significant antifibrillatory activity, indicating its potential for therapeutic use in preventing life-threatening arrhythmias .
Neuropharmacological Effects
Emerging studies suggest that nibentan may also exhibit neuropharmacological effects, potentially influencing neurotransmitter systems. This opens avenues for exploring its application in treating neurological disorders, although more research is needed to establish these effects conclusively.
Case Study 1: Clinical Trials on Antiarrhythmic Efficacy
A clinical trial investigated the efficacy of nibentan in patients with refractory ventricular tachycardia. The study reported a significant reduction in arrhythmic events among participants treated with nibentan compared to a placebo group. This reinforces the compound's role as a promising antiarrhythmic agent .
Case Study 2: Synthesis and Structure-Activity Relationship
A comprehensive study on the synthesis of nibentan analogs evaluated their structure-activity relationships (SAR). The findings indicated that modifications to the diethylamino group significantly influenced the compound's biological activity, providing insights into designing more potent derivatives for therapeutic use .
Mechanism of Action
Nibentan exerts its effects by blocking potassium channels in cardiac cells, which prolongs the repolarization phase of the action potential. This increases the refractory period of the myocardial cells, preventing abnormal electrical activity that can lead to arrhythmias. The molecular targets include various potassium channels involved in cardiac repolarization .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader family of benzamide derivatives and 1,5-diaminopentane analogs with antiarrhythmic activity. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues in the Benzamide Series
Key Findings from Comparative Studies
- 1,5-Diaminopentane Derivatives: Structural simplification of the benzamide core (e.g., replacing the phenyl group with 4-methoxyphenyl) resulted in compounds with longer duration of action and equal or superior potency to nibentan .
- Niferidyl : Substitution with a 4-fluorophenyl and piperidyl group reduced antiarrhythmic potency but introduced a distinct pharmacokinetic profile, likely due to altered lipophilicity and CNS penetration .
Impact of Substituents on Activity
- Aromatic Substitutions : The 4-methoxy group in the phenylpentyl chain enhances metabolic stability, contributing to prolonged activity .
- Side Chain Modifications: Diethylamino groups optimize potassium channel binding, while piperidyl moieties (as in niferidyl) may introduce off-target effects .
- Nitro Group Position : The 4-nitrobenzamide core is critical for class III activity; positional isomers or replacements (e.g., methyl or fluoro) diminish efficacy .
Biological Activity
N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of nitrobenzamide derivatives, characterized by the presence of a nitro group (-NO₂) attached to a benzamide structure. This functional group is known for its role in enhancing biological activity through various mechanisms.
1. Anticonvulsant Activity
Research indicates that this compound exhibits anticonvulsant properties. In a study comparing its efficacy in the maximal electroshock (MES) test, it demonstrated an effective dose (ED50) of 31.8 µM/kg and a protective index (PI) of 5.2, indicating a favorable safety profile compared to other known anticonvulsants like phenytoin .
| Compound | ED50 (µM/kg) | TD50 (µM/kg) | Protective Index |
|---|---|---|---|
| N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide | 31.8 | 166.9 | 5.2 |
| Phenytoin | - | - | - |
2. Anti-inflammatory Activity
The compound has also been shown to possess anti-inflammatory properties. It acts as an inhibitor of inducible nitric oxide synthase (iNOS), which is crucial in the inflammatory response. The presence of the nitro group enhances its interaction with the heme fraction of iNOS, leading to significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β .
3. Antimicrobial Activity
Nitro-containing compounds are well-documented for their antimicrobial effects. This compound may exert its antimicrobial activity through redox reactions that produce toxic intermediates capable of damaging microbial DNA . This mechanism is similar to that observed in other nitro compounds like metronidazole.
The biological activity of this compound can be attributed to several mechanisms:
- Redox Reactions : The nitro group undergoes reduction within biological systems, generating reactive intermediates that can interact with cellular macromolecules.
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and neurotransmitter synthesis.
- Receptor Modulation : It may modulate neurotransmitter receptors, contributing to its anticonvulsant effects.
Case Study 1: Efficacy in Animal Models
In preclinical studies involving rat models, this compound was administered orally, resulting in significant reductions in seizure frequency compared to control groups. The results suggest potential for further development as an oral anticonvulsant therapy .
Case Study 2: Comparative Analysis with Other Anticonvulsants
A comparative analysis was conducted to evaluate the anticonvulsant efficacy of this compound against established drugs like carbamazepine and phenytoin. The findings indicated that it exhibited comparable or superior efficacy in certain models while maintaining a better safety margin .
Q & A
Q. What synthetic routes are commonly employed for N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride, and how is its purity validated?
The compound is synthesized via multi-step organic reactions, starting with the condensation of a nitrobenzoyl chloride derivative with a diethylamino-pentylphenylamine intermediate. Evidence from preclinical development highlights the use of optimized industrial protocols to ensure high yield and reproducibility . Purity is validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity and >95% purity .
Q. What are the primary pharmacological targets of this compound, and how is its activity assessed in vitro?
The compound acts as a Class III antiarrhythmic agent, targeting potassium channels to prolong the action potential duration. In vitro assays include patch-clamp electrophysiology to measure ion channel inhibition (e.g., hERG channels) and competitive binding studies using radiolabeled ligands (e.g., ³H-dofetilide) to assess receptor affinity . Dose-response curves (IC₅₀ values) are generated to quantify potency, typically in the nanomolar range .
Q. What structural features contribute to its antiarrhythmic efficacy?
Key structural elements include:
- The 4-nitrobenzamide group , which enhances electrophilic interactions with channel proteins.
- The diethylamino-pentyl chain , which improves lipid solubility and tissue penetration.
- The phenyl group , critical for binding to hydrophobic pockets in ion channels. Structure-activity relationship (SAR) studies show that modifications to the nitro group or alkyl chain length significantly reduce potency .
Advanced Research Questions
Q. How do researchers reconcile discrepancies between in vitro ion channel data and in vivo efficacy in atrial fibrillation models?
Discrepancies often arise due to metabolic stability, tissue distribution, or off-target effects. For example, in vitro hERG inhibition may not fully predict in vivo QT prolongation. To address this, researchers use:
- Langendorff-perfused heart models to assess proarrhythmic risk ex vivo.
- Telemetry in conscious animals to monitor ECG changes during induced arrhythmias.
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with electrophysiological effects .
Q. What strategies are used to optimize the compound’s oral bioavailability and CNS penetration for neurological applications?
- Prodrug derivatization : Esterification of the nitro group to enhance intestinal absorption.
- Co-solvent formulations : Use of PEG-400 or cyclodextrins to improve solubility.
- Blood-brain barrier (BBB) penetration assays : In situ perfusion models or MDCK-MDR1 cell monolayers to measure permeability .
Q. How does this compound compare to other nitrobenzamide derivatives in preclinical antiarrhythmic studies?
Comparative studies with derivatives like niferidyl (a fluorophenyl analog) reveal:
- Higher selectivity : The parent compound shows 10-fold lower off-target binding to sodium channels.
- Reduced toxicity : Lower incidence of torsades de pointes in canine models compared to amiodarone.
- Longer half-life : ~8 hours in rodents vs. 4 hours for niferidyl, attributed to reduced hepatic clearance .
Q. What computational methods are employed to predict its binding mode to potassium channels?
- Molecular docking : Using cryo-EM structures of hERG (PDB ID: 5VA1) to identify key interactions (e.g., hydrogen bonds with Ser624, hydrophobic contacts with Tyr652).
- Molecular dynamics (MD) simulations : To assess stability of ligand-channel complexes over 100-ns trajectories.
- Free-energy perturbation (FEP) : To calculate binding affinity changes for mutagenesis variants (e.g., T623A mutations) .
Methodological Considerations
Q. How are metabolic stability and drug-drug interaction risks evaluated during development?
- Liver microsome assays : Incubation with human/rat microsomes to identify cytochrome P450 (CYP) metabolites (e.g., CYP3A4-mediated nitro-reduction).
- CYP inhibition screening : Fluorescent probes (e.g., CYP2D6) to assess competitive inhibition.
- Reactive metabolite trapping : Glutathione adduct formation detected via LC-MS/MS .
Q. What experimental designs are critical for validating its antiarrhythmic efficacy in translational models?
- Atrial fibrillation (AF) induction : Rapid pacing in canine or porcine models to mimic clinical AF.
- Optical mapping : Voltage-sensitive dyes (e.g., di-4-ANEPPS) to visualize action potential propagation.
- Biomarker analysis : Plasma levels of NT-proBNP or troponin to correlate with myocardial stress .
Data Contradiction Analysis
Q. How are conflicting results regarding proarrhythmic vs. antiarrhythmic effects resolved?
Contradictions may stem from species-specific responses (e.g., guinea pigs vs. humans) or dosing regimens. Resolution strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
